amine](/img/structure/B13297916.png)
[2-(Diethylamino)ethyl](oxan-4-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethylamine typically involves the reaction of diethylamine with oxan-4-ylmethyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of 2-(Diethylamino)ethylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxan-4-ylmethylamine derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted oxan-4-ylmethylamine derivatives.
Scientific Research Applications
2-(Diethylamino)ethylamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethylamine
- 2-(Diethylamino)ethylamine
- 2-(Diethylamino)ethylamine
Uniqueness
2-(Diethylamino)ethylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxan-4-ylmethyl group provides stability and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C12H26N2O |
|---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
N',N'-diethyl-N-(oxan-4-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H26N2O/c1-3-14(4-2)8-7-13-11-12-5-9-15-10-6-12/h12-13H,3-11H2,1-2H3 |
InChI Key |
KHEMYCKMNSDXRG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


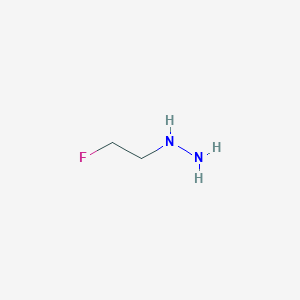
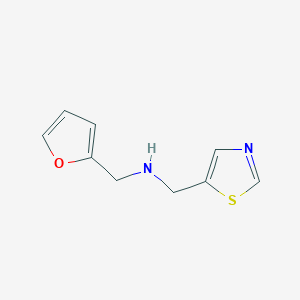

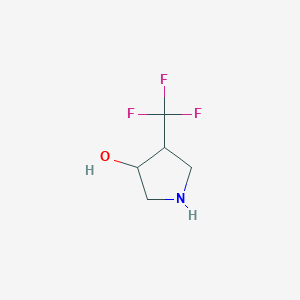

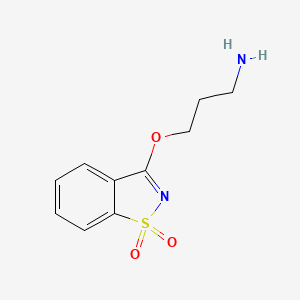
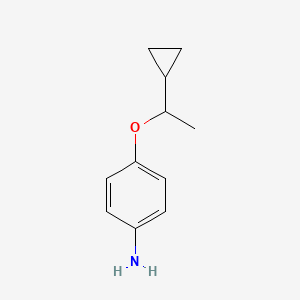
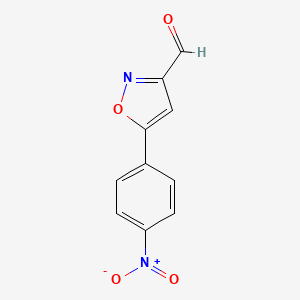
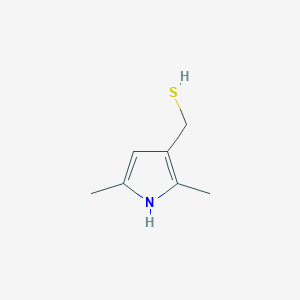
![4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B13297878.png)


![3-(Imidazo[2,1-B][1,3]thiazol-6-ylmethoxy)azetidine](/img/structure/B13297891.png)
![2-[5-amino-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13297895.png)
